(6-Benzyl-6-azaspiro[3.4]octan-8-yl)methanol
Description
Properties
IUPAC Name |
(6-benzyl-6-azaspiro[3.4]octan-8-yl)methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO/c17-11-14-10-16(12-15(14)7-4-8-15)9-13-5-2-1-3-6-13/h1-3,5-6,14,17H,4,7-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLVOOPVDGINFQF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C1)CN(CC2CO)CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6-Benzyl-6-azaspiro[3.4]octan-8-yl)methanol typically involves the following steps:
Formation of the Azaspiro Ring: The azaspiro ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a substituted piperidine derivative.
Introduction of the Benzyl Group: The benzyl group is introduced via a nucleophilic substitution reaction, where a benzyl halide reacts with the azaspiro ring system.
Reduction to Methanol: The final step involves the reduction of the intermediate compound to yield this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
(6-Benzyl-6-azaspiro[3.4]octan-8-yl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde derivative.
Reduction: The compound can be further reduced to form different alcohol derivatives.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride or potassium tert-butoxide.
Major Products
Oxidation: Benzyl ketone or benzyl aldehyde derivatives.
Reduction: Various alcohol derivatives.
Substitution: Compounds with different functional groups replacing the benzyl group.
Scientific Research Applications
(6-Benzyl-6-azaspiro[3.4]octan-8-yl)methanol has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of advanced materials, including polymers and nanomaterials.
Mechanism of Action
The mechanism of action of (6-Benzyl-6-azaspiro[3.4]octan-8-yl)methanol involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to changes in their activity.
Pathways Involved: It can modulate various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The following table summarizes key structural and physicochemical differences between (6-Benzyl-6-azaspiro[3.4]octan-8-yl)methanol and related compounds:
Key Observations:
- Polarity and Solubility : The hydroxymethyl group in the target compound increases polarity compared to ethyl ester () or tert-butyl-protected analogs (). This may enhance aqueous solubility but reduce membrane permeability.
- Functional Group Diversity: Substituents like phenoxymethyl () or ethyl ester () alter electronic and steric profiles, influencing reactivity and biological interactions.
Biological Activity
(6-Benzyl-6-azaspiro[3.4]octan-8-yl)methanol is a compound characterized by its unique spirocyclic structure, which includes a nitrogen atom in a bicyclic framework and a hydroxymethyl group. This compound has garnered attention for its potential biological activities, particularly in antimicrobial and antiviral domains. The following sections will explore the biological activity of this compound, supported by relevant studies and data.
Chemical Structure and Properties
- Molecular Formula : CHNO
- Molecular Weight : Approximately 231.33 g/mol
- Functional Groups : Hydroxymethyl (-CHOH), benzyl group
The presence of the hydroxymethyl group contributes to the compound's reactivity, allowing it to participate in various chemical reactions that may enhance its biological activity.
Antimicrobial Properties
Preliminary studies indicate that this compound exhibits significant antimicrobial properties. It has shown effectiveness against several bacterial strains, making it a candidate for further investigation in therapeutic applications.
| Bacterial Strain | Activity | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Staphylococcus aureus | Active | 5 mg/mL |
| Enterococcus faecalis | Active | 4 mg/mL |
| Klebsiella pneumoniae | Moderate activity | 10 mg/mL |
| Acinetobacter baumannii | Moderate activity | 15 mg/mL |
These findings suggest that the compound may interact with bacterial cell membranes or specific targets within bacterial cells, disrupting their function.
Antiviral Activity
Research indicates potential antiviral effects of this compound, particularly against viruses that affect human health. Its structural features allow it to bind effectively to viral proteins, inhibiting their function.
The biological activity of this compound is believed to be mediated through:
- Receptor Interaction : The compound can bind to neurotransmitter receptors, influencing signaling pathways critical for cell survival and proliferation.
- Hydrogen Bonding : The hydroxymethyl group facilitates hydrogen bonding with biological macromolecules, enhancing its interaction with target sites.
- Modulation of Signaling Pathways : Studies suggest that derivatives of this compound may modulate key signaling pathways involved in cell proliferation and apoptosis, indicating potential applications in cancer therapy.
Study 1: Antimicrobial Evaluation
A study conducted on the antimicrobial activity of this compound demonstrated its effectiveness against ESKAPE pathogens, a group known for their antibiotic resistance. The compound's structure was found to enhance its binding affinity to bacterial targets, suggesting a mechanism for its efficacy.
Study 2: Molecular Docking Simulations
Molecular docking studies have provided insight into how this compound interacts with specific proteins involved in viral replication. These simulations indicated strong binding affinities, supporting the hypothesis of its antiviral potential.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for (6-Benzyl-6-azaspiro[3.4]octan-8-yl)methanol, and how do reaction conditions influence yield?
- Methodology : The compound can be synthesized via spiroannulation reactions. For example, reacting 2-oxa-spiro[3.4]octane-1,3-dione with benzylamine derivatives under reflux in dry benzene (80°C, 3 hours) forms the spiro core. Subsequent functionalization with methanol groups may involve hydroxylation or reduction steps .
- Key Variables : Solvent choice (e.g., anhydrous THF or benzene), temperature, and stoichiometry of reagents (e.g., NaH as a base) significantly impact yield and purity. Recrystallization from anhydrous THF is recommended for purification .
Q. How is the structural integrity of this compound confirmed post-synthesis?
- Analytical Techniques :
- X-ray Crystallography : Resolve the spirocyclic structure and stereochemistry using SHELX programs (e.g., SHELXL for refinement). Crystallization conditions must optimize for single-crystal growth (e.g., slow evaporation in THF/hexane mixtures) .
- Spectroscopy : IR confirms hydroxyl and amine groups; UV-Vis and NMR (¹H/¹³C) verify aromatic benzyl and spirocyclic moieties. Compare spectral data with analogous spiro compounds (e.g., tert-butyl 6-azaspiro[3.4]octan-8-yl carbamate) .
Q. What are the stability considerations for this compound under varying storage conditions?
- Stability Profile : The benzyl group may oxidize under prolonged exposure to air. Store in inert atmospheres (N₂/Ar) at –20°C. Stability tests via TGA/DSC can assess decomposition temperatures. Avoid acidic/basic conditions to prevent ring-opening of the spiro structure .
Advanced Research Questions
Q. How does the spiro[3.4]octane core influence the compound’s reactivity in catalytic or medicinal applications?
- Mechanistic Insights : The rigid spiro scaffold imposes steric constraints, affecting binding to biological targets (e.g., enzymes). Computational modeling (DFT or MD simulations) can predict interactions with active sites, such as PI 3-Kα inhibitors .
- Experimental Validation : Conduct SAR studies by modifying the benzyl or methanol groups. Compare activity against control compounds lacking the spiro core .
Q. What strategies resolve contradictions in spectroscopic data for derivatives of this compound?
- Case Study : If NMR signals for diastereomers overlap, use chiral HPLC or Mosher’s ester analysis to differentiate enantiomers. For ambiguous mass spectrometry peaks, high-resolution MS (HRMS) or tandem MS/MS clarifies fragmentation patterns .
Q. How can computational methods optimize the synthesis of enantiopure this compound?
- Workflow :
Retrosynthetic Analysis : Tools like Synthia or ASKCOS identify viable pathways, prioritizing atom economy.
Transition State Modeling : Predict enantioselectivity using Gaussian or ORCA for key steps (e.g., asymmetric reduction).
Machine Learning : Train models on spiro compound datasets to predict optimal reaction conditions (e.g., solvent, catalyst) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
